Adenosine Kinase Inhibitor

Vue d'ensemble

Description

Adenosine Kinase Inhibitors are a class of compounds that inhibit the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP). This process plays a crucial role in controlling the cellular concentration of Ado and also in the maintenance of methylation reactions .

Synthesis Analysis

The synthesis of Adenosine Kinase Inhibitors involves complex biochemical reactions. A screening study of in-house adenines led to the identification of four 9-ethyladenine derivatives showing activity at the CK1δ enzyme .

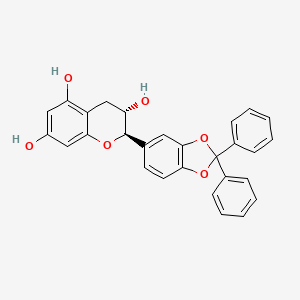

Molecular Structure Analysis

Adenosine Kinase Inhibitors are known to bind in closed and open conformations. Nucleoside inhibitors resemble the adenosine (substrate) molecule in shape. The utility of using simple shape descriptors was extrapolated in a novel way for the extraction of newer scaffolds from the database .

Chemical Reactions Analysis

Adenosine kinase plays a key role in adenosine metabolism. The enzymes responsible for lowering adenosine concentration are adenosine kinase (ADK) and adenosine deaminase (ADA), which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .

Physical And Chemical Properties Analysis

Adenosine Kinase Inhibitors are cell-permeable, non-nucleoside pyridopyrimidine compounds. They act as potent, adenosine-competitive, and reversible ADK inhibitors .

Applications De Recherche Scientifique

- Application : AKIs enhance adenosine signaling in the central nervous system (CNS), potentially benefiting conditions like epilepsy. Studies suggest that inhibiting adenosine kinase reduces seizure frequency in animal models and human brain tissue .

- Potential Mechanism : Inhibiting adenosine kinase enhances adenosine-mediated vasodilation and protects the heart from ischemic damage .

- Application : AKIs could serve as novel analgesics. By increasing local adenosine levels, they activate inhibitory A1 receptors on sensory nerves, suppressing pain under specific conditions .

Neurological Disorders

Cardiovascular Protection

Analgesic Potential

These applications highlight the diverse therapeutic potential of Adenosine Kinase Inhibitors. Researchers continue to explore their efficacy and safety in various disease contexts, emphasizing the need for further investigation and clinical trials . If you’d like more detailed information on any specific area, feel free to ask! 😊

Mécanisme D'action

Target of Action

Adenosine kinase inhibitors primarily target the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP) . AdK plays a crucial role in controlling the cellular concentration of Ado and in the maintenance of methylation reactions . Adenosine can bind to four different G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) that either stimulate (mediated by A2A and A2B adenosine receptors) or inhibit (mediated by A1 and A3 adenosine receptors) adenylate cyclase activity and cAMP production in the cell .

Mode of Action

Adenosine kinase inhibitors work by inhibiting the activity of AdK, thereby increasing the concentration of adenosine in the cell . This increase in adenosine concentration allows for more adenosine to bind to its receptors. The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .

Biochemical Pathways

The inhibition of AdK affects several biochemical pathways. By increasing the concentration of adenosine, it impacts the purinergic signaling pathway . This pathway is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body .

Pharmacokinetics

The pharmacokinetics of adenosine kinase inhibitors can vary depending on the specific compound. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these inhibitors are designed to optimize their ability to inhibit AdK and increase adenosine concentrations .

Result of Action

The result of adenosine kinase inhibition is an increase in the concentration of adenosine in the body. This can have several effects at the molecular and cellular level. For example, activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In addition, the increased adenosine can result in the buildup of S-adenosylhomocysteine (SAH), which is a potent inhibitor of all transmethylation reactions .

Action Environment

The action of adenosine kinase inhibitors can be influenced by various environmental factors. For instance, the presence of inflammation can lead to the release of ATP from damaged cells, which is then metabolized to extracellular adenosine . This can enhance the effects of adenosine kinase inhibitors. Additionally, specific oncogenic pathways can induce the adenosinergic axis, a broadly immunosuppressive pathway that regulates both innate and adaptive immune responses .

Orientations Futures

There is a significant interest in the development of small-molecule kinase inhibitors for the treatment of diverse types of cancer. Despite enormous progress, several important gaps exist in our knowledge regarding ADK, particularly concerning the cellular functions of the two isoforms and how their relative amounts in different tissues are regulated .

Propriétés

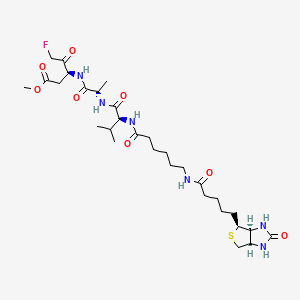

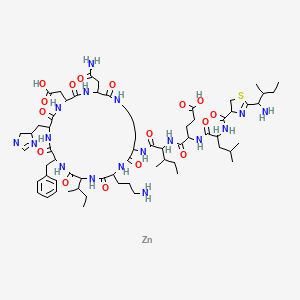

IUPAC Name |

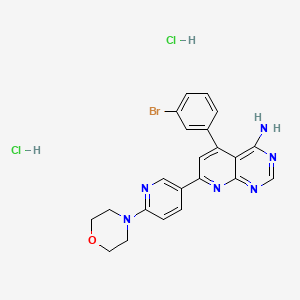

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNYFKPOPJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrCl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017168 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine Kinase Inhibitor | |

CAS RN |

214697-26-4 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)

![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)

![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)